9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine
Description
9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine is a triarylamine derivative featuring a 9,9-dimethylfluorenyl core substituted with a p-tolyl group at the amine position. This compound is notable for its applications in organic electronics, particularly as a hole-transporting material (HTL) in organic light-emitting diodes (OLEDs) . Its structure combines electron-donating methyl and p-tolyl groups, which enhance charge-transport properties and thermal stability, making it suitable for optoelectronic devices.
Properties
IUPAC Name |
9,9-dimethyl-N-(4-methylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-15-8-10-16(11-9-15)23-17-12-13-19-18-6-4-5-7-20(18)22(2,3)21(19)14-17/h4-14,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISJEGXDVDTHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution via Fluorenone Intermediate
The foundational synthesis route involves the condensation of 9-fluorenone derivatives with p-toluidine under catalytic conditions. As detailed in patent literature , this method typically employs:
Reaction Scheme:
Experimental Protocol:
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Substrate Preparation : 9-Fluorenone (0.5 mol) is dissolved in anhydrous toluene under nitrogen atmosphere.
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Amine Addition : p-Toluidine (1.1 eq) is introduced with continuous stirring.
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Catalytic System : Palladium(II) acetate (2 mol%) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%) are added as the catalytic ensemble .
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Base Activation : Potassium tert-butoxide (3 eq) initiates deprotonation at 80°C.
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Reflux Conditions : Maintained at 110°C for 12–24 hours to achieve >85% conversion .
Purification :
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Crude product is extracted with dichloromethane and washed with 2M HCl to remove unreacted amine.
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Column chromatography (silica gel, hexane:ethyl acetate 10:1) yields 72–78% pure product .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 18–24 hours |
| Purity (HPLC) | ≥98% after sublimation |
Carbamate Deprotection Strategy
A two-step synthesis via tert-butoxycarbonyl (Boc) protection demonstrates improved regioselectivity :
Step 1: Boc Protection
Step 2: Acidolytic Deprotection
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Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) cleaves the Boc group within 10 minutes .
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Neutralization with saturated NaHCO₃ followed by extraction yields 89–92% product.
Advantages:
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Minimizes side reactions during amine functionalization.
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Enables storage of stable intermediates for large-scale production.
Reductive Coupling with Arylboronic Acids
Arylboronic acid coupling offers a metal-free alternative using 9-fluorenone derivatives :
Mechanism:
Procedure:
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Tosylhydrazide (1.5 eq) reacts with 9-fluorenone in toluene at 80°C for 2 hours.
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p-Tolylboronic acid (1.2 eq) and K₂CO₃ (2 eq) are added, followed by reflux at 110°C for 5 hours .
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Work-up involves NaHCO₃ washing and silica gel purification (hexane:DCM 3:1).
Performance Metrics:
Buchwald-Hartwig Amination
This palladium-catalyzed method achieves superior yields for electron-rich aryl amines :
Optimized Conditions:
Reaction Profile:
Scale-Up Data:
| Batch Size | Yield | Purity |
|---|---|---|
| 10 mmol | 82% | 97% |
| 100 mmol | 78% | 96% |
Notable Features:
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Tolerates steric hindrance from the dimethylfluorene group.
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Ligand choice critical for preventing β-hydride elimination .
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–75% | $$ | Moderate | 98% |
| Carbamate Deprotection | 89–92% | $$$ | High | 99% |
| Reductive Coupling | 65–71% | $ | Low | 95% |
| Buchwald-Hartwig | 78–82% | $$$$ | High | 97% |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorenes with various functional groups.
Scientific Research Applications
Hole Transport Materials in Organic Light Emitting Diodes (OLEDs)
9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine serves as an effective hole transport material (HTM) in OLEDs due to its favorable electronic properties. It has a high hole mobility, which enhances the efficiency of OLED devices by reducing driving voltage and improving external quantum efficiency (EQE).
Key Properties for OLED Applications :
- HOMO Energy Level : 5.3 eV
- LUMO Energy Level : 2.2 eV
- Thermal Stability : Glass transition temperature (Tg) of 125 °C and decomposition temperature (Td) of 375 °C .
Charge Transport Layers
The compound's large band gap (~3.1 eV) makes it suitable for use as a charge transport layer in phosphorescent OLEDs, facilitating the transport of holes while maintaining good morphological stability . This characteristic is crucial for the longevity and performance of OLED devices.
Fluorescent Chemosensors
Research indicates that derivatives of fluorenes, including this compound, can act as fluorescent chemosensors for detecting metal ions and carbohydrates. These compounds can be designed to exhibit "turn-on" or "turn-off" fluorescence based on the binding of specific substrates.
Binding Studies :
- The compound has been shown to form complexes with various metal ions, demonstrating potential as a sensitive chemosensor.
- Initial studies utilized NMR spectroscopic titrations and fluorescence measurements to evaluate binding affinities .
Case Study 1: OLED Performance Enhancement
A study evaluated the performance of OLEDs incorporating this compound as a hole transport layer. The results indicated:
- Improved EQE : Devices exhibited an EQE increase of up to 25% compared to standard materials.
- Reduced Operating Voltage : The operating voltage was lowered by approximately 1 V, enhancing energy efficiency .
Case Study 2: Development of Fluorescent Sensors
In another study focusing on chemosensing applications, researchers synthesized a series of fluorene derivatives including the target compound. These derivatives showed:
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related fluoren-2-amine derivatives, focusing on substituent effects, physicochemical properties, and functional performance.
Substituent Effects on Reactivity and Yield
Electrooxidative C–H/N–H cross-coupling reactions reveal that substituents critically influence reaction efficiency. For example:
- 9,9-Dimethyl-N-(m-tolyl)-9H-fluoren-2-amine (4i) : This meta-tolyl analog achieves para-selective amination at the 3-methylaniline moiety under standard electrochemical conditions, demonstrating moderate yields .
- Di-m-tolylamine (4j): Exhibits 66% yield in monopara C–H amination, highlighting the challenge of achieving high yields with multiple substituents .
- Electron-withdrawing groups (e.g., trifluoromethyl) : Significantly reduce reaction efficiency (e.g., 4h), whereas electron-donating groups (e.g., methyl) improve yields (4f, 4g) .
The target compound’s p-tolyl group, being electron-donating, likely enhances its synthetic accessibility compared to electron-deficient analogs.
Electronic and Thermal Properties
Key physical properties of related compounds are summarized below:
*Calculated based on molecular formula (C22H21N).
- PCBBiF : Higher molecular weight (526.68 vs. ~299) and melting point (195–199°C) suggest superior thermal stability for high-temperature OLED processing .
- DNF : Lower molecular weight and boiling point (~165°C) make it suitable for solution-processed polymers .
- PyFA : The pyrene group imparts semiconductor properties, enabling use in organic diodes .
Structural Modifications and Functional Trade-offs
Biological Activity
9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C22H21N
- Molecular Weight : 299.41 g/mol
- CAS Number : 479093-25-9
This compound features a fluorenyl moiety with a p-tolyl group attached to the nitrogen atom, which contributes to its stability and solubility in organic solvents. Its structural characteristics allow it to act as a versatile building block in synthetic organic chemistry.
The biological activity of this compound is mainly attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of specific receptors or enzymes, influencing cellular pathways and biological responses. The exact mechanisms are still under investigation, but preliminary studies suggest interactions that may lead to therapeutic effects.
Biological Activity and Applications
Research into the biological activity of this compound indicates several potential applications:
- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, analogs with similar structures have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cells (IC50 values ranging from 10–33 nM) .
- Fluorescent Properties : The compound exhibits fluorescence, making it useful in studying biological systems and interactions due to its ability to serve as a fluorescent probe .
- Organic Electronics : It is also explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to its electronic properties .
Comparative Analysis with Related Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally related compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-Methyl-N,N-di-p-tolyl-9H-fluoren-2-amine | C28H25N | One less methyl group; potential for different reactivity |
| N,N-Di-p-tolylamine | C18H22N | Simpler structure; lacks fluorenyl moiety |
| 4,4'-Bis(4-methylphenyl)diphenylamine | C26H26N2 | Contains diphenyl structure; different electronic properties |
These comparisons highlight how structural variations influence the reactivity and biological activity of these compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For example:
- Synthesis of Novel Chromophores : Research has shown that modifications in the conjugation pathway can significantly enhance the hyperpolarizability of chromophores derived from this compound. Such enhancements are critical for applications in nonlinear optics .
- Antiproliferative Studies : In vitro studies revealed that certain derivatives exhibit potent antiproliferative effects on cancer cell lines by targeting tubulin dynamics .
Q & A
Q. What are the common synthetic routes for 9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine?
The compound is typically synthesized via Buchwald-Hartwig cross-coupling , a palladium-catalyzed C–N bond-forming reaction. For example, a standard procedure involves reacting a brominated aryl precursor (e.g., 4-bromo-p-tolyl derivatives) with 9,9-dimethyl-9H-fluoren-2-amine under inert conditions. Catalysts such as Pd(OAc)₂ with ligands like XPhos and bases such as NaOtBu are employed. Reaction optimization often requires temperature control (80–110°C) and solvent selection (toluene or dioxane). Post-synthesis purification is achieved via column chromatography (e.g., hexane:diethyl ether gradients) .
Q. What characterization techniques are essential for verifying the structure of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine functionality.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereoelectronic effects in the fluorene core (e.g., dihedral angles between aromatic rings) .
- HPLC for assessing purity (>99% required for optoelectronic applications) .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315/H319 hazards).
- Work under fume hoods to prevent inhalation of fine particulates.
- Store in airtight containers at +20°C , protected from light and moisture .
Advanced Research Questions
Q. How can researchers optimize the yield of Buchwald-Hartwig coupling for this amine?
Yield optimization involves:
- Ligand screening : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity.
- Solvent selection : High-boiling solvents (toluene) improve reaction homogeneity.
- Stoichiometric adjustments : A 5–10% excess of the aryl halide precursor mitigates side reactions.
- Oxygen-free conditions : Rigorous argon/nitrogen purging prevents catalyst deactivation .
Q. What strategies address purification challenges due to structural similarities with byproducts?
- Gradient chromatography : Combine non-polar (hexane) and polar (ethyl acetate) solvents to separate amines with subtle polarity differences.
- Recrystallization : Use mixed solvents (e.g., dichloromethane:methanol) to isolate high-purity crystals.
- Mass-directed HPLC : For trace impurities, employ preparative HPLC with UV/Vis detection .
Q. How do computational models aid in predicting the optoelectronic properties of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, correlating with experimental UV-Vis absorption.
- Molecular dynamics simulations assess thermal stability in thin-film architectures (e.g., OLED layers).
- Charge-transfer analysis predicts hole/electron mobility in organic semiconductors .
Q. What methodologies resolve contradictions in reported NMR data for derivatives?
- Variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in hindered amines).
- COSY/NOESY experiments to assign overlapping proton signals.
- Isotopic labeling (e.g., ¹⁵N) for unambiguous amine group identification .
Q. How does substituent variation (e.g., p-tolyl vs. carbazole) impact photophysical properties?
- Electron-donating groups (e.g., p-tolyl) redshift emission spectra via conjugation extension.
- Steric effects : Bulky substituents (carbazole) reduce aggregation-induced quenching in OLEDs.
- Electrochemical studies (cyclic voltammetry) quantify oxidation potentials and charge injection barriers .
Q. What are the thermal and photolytic stability thresholds for this compound?
- Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>250°C), suitable for vacuum deposition.
- UV stress testing : Monitor absorbance changes under prolonged irradiation (λ = 365 nm) to assess photodegradation.
- Accelerated aging studies in controlled atmospheres (N₂ vs. O₂) identify degradation pathways .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
- Replicate conditions : Ensure identical catalyst loading, solvent purity, and reaction scales.
- Byproduct analysis (LC-MS) to identify unreacted precursors or homocoupling products.
- In situ monitoring (e.g., ReactIR) to track reaction progress and intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
